1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
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Overview
Description
The compound “1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity . The compound also contains an aniline group, which is a common feature in many pharmaceuticals and dyes.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and aniline groups. Trifluoromethyl groups are known to undergo various reactions, including C–F bond functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, trifluoromethyl groups can increase the lipophilicity and stability of a compound .Scientific Research Applications
Suzuki Cross-Coupling Reactions
This compound can be used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and are particularly useful in the synthesis of complex organic compounds.
Trifluoromethylation
The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates is a key process in the synthesis of many of these compounds .
Synthesis of Pharmaceutically Valuable Compounds
The compound can be used in the synthesis of pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles . These compounds have a wide range of biological activities and are used in the development of new drugs.
Mechanism of Action
Future Directions
Future research could involve exploring the potential applications of this compound, particularly in the pharmaceutical industry given the presence of the trifluoromethyl and aniline groups. Further studies could also investigate the compound’s reactivity and potential for use in chemical synthesis .
properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-12-2-4-13(5-3-12)16(22)10-11-21-15-8-6-14(7-9-15)17(18,19)20/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNEERWSMARDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |
CAS RN |
477334-19-3 |
Source
|
Record name | 1-(4-METHYLPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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